molecular formula C15H22O B12695038 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one CAS No. 84752-97-6

1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one

Katalognummer: B12695038
CAS-Nummer: 84752-97-6
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: BGDCOEHXBFJKSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one is a complex organic compound with a unique structure. It is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C17H26O, and it has a molecular weight of 246.3877 .

Vorbereitungsmethoden

The synthesis of 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one involves several steps. One common synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .

Analyse Chemischer Reaktionen

1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Wirkmechanismus

The mechanism of action of 1,2,3,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-4IH-3a,7-methanoazulen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

84752-97-6

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-one

InChI

InChI=1S/C15H22O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-12H,5-6,8H2,1-4H3

InChI-Schlüssel

BGDCOEHXBFJKSF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.